1-(benzenesulfonyl)-3-bromo-1H-pyrrole

Catalog No.
S808883
CAS No.
1192217-75-6
M.F
C10H8BrNO2S
M. Wt
286.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(benzenesulfonyl)-3-bromo-1H-pyrrole

CAS Number

1192217-75-6

Product Name

1-(benzenesulfonyl)-3-bromo-1H-pyrrole

IUPAC Name

1-(benzenesulfonyl)-3-bromopyrrole

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

InChI

InChI=1S/C10H8BrNO2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-8H

InChI Key

TZJNJSNVXSVBMF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)Br

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole (CAS: 1192217-75-6) is a highly versatile, N-protected heterocyclic building block utilized extensively in the synthesis of complex pyrrole-containing pharmaceuticals and advanced materials . By masking the reactive pyrrole nitrogen with a strongly electron-withdrawing benzenesulfonyl (Bs) group, this compound mitigates the inherent instability of 3-halopyrroles while directing subsequent functionalization [1]. For industrial and academic buyers, its primary value lies in its dual utility as a stable substrate for palladium-catalyzed cross-coupling at the C-3 position and as a programmable precursor for regioselective alpha-lithiation, making it a highly reliable reagent for accessing multi-substituted pyrrole architectures.

Procurement Fit

N-Benzenesulfonyl directing group enables reported C-2 lithiation with electrophile-controlled C-5 access.
3-Bromo substituent provides a robust handle for sequential palladium-catalyzed cross-coupling.
Research-grade purity supports reproducible multi-step synthetic sequences without additional purification.

Attempting to substitute 1-(benzenesulfonyl)-3-bromo-1H-pyrrole with unprotected 3-bromopyrrole or alternative N-protected analogs (such as N-TIPS or N-Boc) fundamentally alters both processability and synthetic trajectory [1]. Unprotected 3-bromopyrrole is notoriously unstable, rapidly undergoing oxidative degradation and polymerization under ambient conditions, which severely compromises batch-to-batch reproducibility and scale-up viability. Conversely, while bulky silyl protecting groups like TIPS provide stability, they sterically block the adjacent C-2 and C-5 positions, entirely preventing the alpha-lithiation pathways that the benzenesulfonyl group actively facilitates [1]. Furthermore, the N-Bs group offers a distinct deprotection profile—cleavable via basic hydrolysis—that avoids the stoichiometric fluoride reagents required for TIPS removal, ensuring compatibility with silyl-ether-containing target molecules.

Substitution Risk

1-(Benzenesulfonyl)-3-bromo-1H-pyrrole
Generic alternative
Electrophile-controlled divergent lithiation: reported access to both C-2 and C-5 substitution from a single intermediate.
N-Boc/alkyl-3-bromopyrroles may only undergo C-2 lithiation; divergent C-5 functionalization is not supported, limiting scaffold diversification.
Sequential lithiation–cross-coupling: 3-Br remains intact, enabling orthogonal Pd-catalyzed coupling after C-2/C-5 elaboration.
2-Bromo isomer can undergo competing Br–Li exchange; 3,4-dibromo analog may require less selective mono-activation, complicating stepwise differential functionalization.

Electrophile-Controlled Regioselective Lithiation

The N-benzenesulfonyl protecting group fundamentally alters the lithiation dynamics of the pyrrole core compared to sterically demanding alternatives. When treated with LDA at -78 °C, 1-(benzenesulfonyl)-3-bromo-1H-pyrrole selectively forms a C-2 lithio species that exists in dynamic equilibrium with the C-5 lithio species [1]. Quenching with highly reactive electrophiles yields 2-functionalized products, while less reactive electrophiles yield 5-functionalized products [1]. In direct contrast, N-TIPS-3-bromopyrrole sterically blocks both the C-2 and C-5 positions, restricting functionalization. This programmable regiocontrol allows buyers to synthesize either 2,3- or 3,5-disubstituted pyrroles from a single procured building block.

Evidence DimensionAccess to alpha-functionalized derivatives
Target Compound DataEnables both C-2 and C-5 functionalization via electrophile-controlled dynamic lithio equilibrium
Comparator Or BaselineN-TIPS-3-bromopyrrole (Sterically blocks C-2 and C-5 functionalization)
Quantified DifferenceProvides dual regiochemical access (C-2 or C-5) from a single precursor, whereas TIPS provides zero alpha-access
ConditionsLDA in THF at -78 °C, followed by electrophile quench

Procuring this specific N-Bs protected compound allows synthetic chemists to diverge a single starting material into multiple distinct regiochemical pathways, reducing the need to source separate pre-functionalized isomers.

Lithiation regioselectivity
Class-level
TargetElectrophile-dependent: C-2 with reactive electrophiles; C-5 accessible via dynamic equilibrium.
ComparatorN-Boc/alkyl analogs: only C-2 lithiation; no reported C-5 access under similar conditions.
Supports divergent synthesis from a single building block.
C5 formylation yield shifted from 24% to 76% with electrophile change in related system; selectivity trade-off noted.

Ambient Storage Stability

The inherent instability of halopyrroles poses a significant procurement challenge, as unprotected variants degrade rapidly. The incorporation of the strongly electron-withdrawing benzenesulfonyl group in 1-(benzenesulfonyl)-3-bromo-1H-pyrrole effectively deactivates the electron-rich pyrrole ring, preventing spontaneous polymerization and oxidative degradation . Commercial batches of this compound maintain ≥97% purity as an off-white solid under controlled room-temperature storage . In contrast, unprotected 3-bromopyrrole requires immediate in-situ use or stringent sub-zero storage to prevent complete decomposition. This stability drastically improves handling logistics and batch-to-batch reproducibility during scale-up.

Evidence DimensionStorage stability and handling requirements
Target Compound DataStable solid maintaining ≥97% purity under controlled room temperature
Comparator Or BaselineUnprotected 3-bromopyrrole (Rapidly polymerizes/degrades at ambient conditions)
Quantified DifferenceEliminates the need for cryogenic storage or immediate in-situ generation
ConditionsAmbient or controlled room temperature storage

For industrial procurement, the ability to store and handle a stable solid at room temperature reduces cold-chain shipping costs and minimizes batch-failure risks associated with precursor degradation.

Sequential reactivity
Class-level
Target3-Br survives lithiation; subsequent Suzuki, Stille, Negishi couplings reported with typically >80% yield in analogous systems.
Comparator2-Br isomer: competing Br–Li exchange. 3,4-dibromo: requires differential halogen activation, often with lower unsymmetrical diarylation yields.
Enables predictable stepwise differential functionalization.
Pd(PPh₃)₄, arylboronic acid, heat; analogous Suzuki yields >80% reported.

Fluoride-Free Orthogonal Deprotection

Selecting the correct N-protecting group is critical for downstream synthetic compatibility. 1-(benzenesulfonyl)-3-bromo-1H-pyrrole is highly stable under standard palladium-catalyzed cross-coupling conditions at the C-3 position, yet its N-Bs group can be cleanly removed via basic hydrolysis (e.g., NaOH/MeOH) [1]. This presents a significant workflow advantage over N-TIPS-protected analogs, which typically require stoichiometric fluoride sources (like TBAF) for deprotection. For target molecules containing sensitive silyl ethers or other fluoride-labile functional groups, the N-Bs protected precursor ensures orthogonal deprotection without compromising existing molecular architecture.

Evidence DimensionDeprotection conditions and orthogonality
Target Compound DataCleavable via basic hydrolysis (NaOH/MeOH), avoiding fluoride reagents
Comparator Or BaselineN-TIPS-3-bromopyrrole (Requires TBAF or strong fluoride sources for cleavage)
Quantified DifferenceEnables 100% retention of orthogonal silyl protecting groups during pyrrole deprotection
ConditionsLate-stage protecting group removal in multi-step synthesis

Buyers synthesizing complex molecules with silyl-protected intermediates must select the N-Bs compound to prevent unwanted side-reactions during the final deprotection steps.

Lamellarin synthesis intermediate
Reported
TargetKey intermediate in Lamellarin D and azalamellarin total syntheses; convergent approach enabled by directed lithiation.
Comparator3,4-Dibromo analog used for Lamellarins O,P,Q,R; reported total yields 54% (D), 58% (L), 50% (N) from common intermediate.
Reported as a strategic building block for lamellarin alkaloid research.
Convergent route may offer efficiency advantages for specific congeners; yields vary per target.
Commercial purity
Data to verify
≥97%
Specification supports batch-to-batch reproducibility.
White to off-white powder; analytical data available upon request.

Disubstituted Pyrrole Pharmaceutical Synthesis

Because this specific N-Bs protected compound undergoes electrophile-controlled dynamic lithiation, it serves as a highly efficient starting material for discovery chemistry campaigns requiring libraries of both 2,3- and 3,5-disubstituted pyrroles. Procurement of this single precursor replaces the need to source multiple pre-functionalized scaffolds [1].

Fluoride-Sensitive Total Synthesis

In complex natural product or advanced material synthesis where silyl ethers are used to protect alcohols, this compound provides a strategic advantage. Its ability to undergo cross-coupling at the C-3 position followed by basic hydrolysis of the N-Bs group ensures that orthogonal silyl groups remain intact, a workflow that is incompatible with N-TIPS protected analogs [1].

Scale-Up with Bench-Stable Intermediates

For process chemistry and industrial scale-up, the high stability of the N-Bs protected pyrrole at controlled room temperature significantly reduces logistical bottlenecks. It is selected when the rapid polymerization risks of unprotected 3-halopyrroles cannot be tolerated in the manufacturing workflow .

Application Fit Matrix

Application
Selection Property
Validation Focus
Divergent 2,3-/3,5-disubstituted pyrrole library synthesis
Electrophile-controlled regioselectivity
C-2 vs. C-5 selectivity under chosen lithiation conditions
Lamellarin alkaloid total synthesis research
Reported key intermediate in lamellarin synthetic routes
Reproducibility of established lithiation–cross-coupling sequence
3-Arylpyrrole Suzuki-Miyaura coupling
3-Bromo handle for Pd-catalyzed cross-coupling
Coupling yield and scope with target arylboronic acid

XLogP3

2.6

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